Z-Phe-ome
Overview
Description
Z-Phe-ome, also known as Z-L-phenylalanine methyl ester, is a derivative of phenylalanine . It has a molecular weight of 313.34800 and a molecular formula of C18H19NO4 . It is used in various research areas and has been commercially used as ergogenic supplements .
Synthesis Analysis
The synthesis of Z-Phe-ome involves several steps. One method involves the use of Z-Ala-OH, Phe-OMe.HCl, and free thermolysin to synthesize Z-Ala-Phe-OMe. This is then hydrolyzed using αCT to form Z-Ala-Phe-OH, which is then subjected to catalytic hydrogenation to form the desired product . Another method involves the use of a silica-supported thermolysin in a reaction mixture composed predominantly of ethyl acetate .
Chemical Reactions Analysis
Z-Phe-ome can undergo various chemical reactions. For instance, it has been used in the synthesis of polypeptides via enzymatic polymerization . The reaction rate of Z-Phe-Phe-OMe synthesis with a silica-supported thermolysin in a reaction mixture composed predominantly of ethyl acetate was found to be as fast as that with thermolysin in the corresponding high-water emulsion system .
Scientific Research Applications
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Nanomedicine
- The Phe-Phe motif has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
- These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
- The unique physico-chemical properties of nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .
- The results point to a new direction in the study and applications of the Phe-Phe motif to rationally engineer new functional nano-architectures .
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Biomaterial Chemistry
- The molecular self-assembly of the short peptide diphenylalanine (Phe-Phe) motif has attracted increasing focus due to its unique morphological structure and utility for potential applications in biomaterial chemistry .
- The self-assembly of free and protected diphenylalanine scaffolds (H-Phe-Phe-OH, Boc-Phe-Phe-OH and Boc-Phe-Phe-OMe) has unfurled interesting tubular, vesicular or fibrillar morphologies .
- The consequent self-sorting due to H-bonding, van der Waals force and π–π interactions, generates monodisperse nano-vesicles from these peptides .
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Sensors and Bioelectronics
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Drug Delivery
- The Phe-Phe motif has been used as a building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
- These structures have found a range of applications in nanomedicine, including drug delivery .
- The unique properties of these nanostructures allow for efficient delivery of therapeutic agents to target cells .
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Therapeutic Paradigms
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Nanotechnology
Future Directions
Peptides like Z-Phe-ome have gained popularity due to their ability to self-assemble into various nanostructures, which have applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The future of Z-Phe-ome and similar peptides lies in further exploring these applications and developing new ones.
properties
IUPAC Name |
methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBACSHIJBOGXKL-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189481 | |
Record name | N-Benzyloxycarbonylphenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Phe-ome | |
CAS RN |
35909-92-3 | |
Record name | N-Benzyloxycarbonylphenylalanine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035909923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyloxycarbonylphenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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